(+/-)-Menthol

Ion Channel Pharmacology Thermosensation Cooling Agent Screening

(±)-Menthol (CAS 89-78-1), a racemic mixture of (-)- and (+)-menthol, delivers a moderate, immediate cooling sensation with characteristic mint aroma at ~50% the potency of pure (-)-menthol. Its higher volatility (4.5 Pa) ensures rapid sensory onset ideal for mouthwashes, cooling gels, and confectionery. Cost-effective synthetic supply eliminates natural crop variability, making it the preferred bulk choice for tobacco, household fragrances, and industrial resolution to (-)-menthol. Broad TRPM8/TRPA1/TRPV3 agonist profile supports multisensory research. Not directly substitutable with WS-3 or menthyl lactate due to distinct potency, volatility, and cooling duration.

Molecular Formula C10H20O
Molecular Weight 160.29 g/mol
Cat. No. B563154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Menthol
Synonyms5-Methyl-2-(1-methylethyl)cyclohexanol-d4;  1-Methyl-4-isopropyl-3-cyclohexanol-d4;  2-Isopropyl-5-methylcyclohexan-1-ol-d4;  2-Isopropyl-5-methylcyclohexanol-d4;  3-Hydroxy-p-menthane-d4;  5-Methyl-2-(1-methylethyl)cyclohexanol-d4;  5-Methyl-2-isopropylcy
Molecular FormulaC10H20O
Molecular Weight160.29 g/mol
Structural Identifiers
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i6D2,9D,10D
InChIKeyNOOLISFMXDJSKH-JKQVIGAJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 250 g / 1 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Menthol (Racemic Menthol) for Industrial and Scientific Procurement: Core Specifications


(±)-Menthol, also known as racemic menthol or DL-menthol (CAS 89-78-1), is a cyclic monoterpene alcohol composed of an equimolar mixture of the naturally occurring (-)-menthol and its synthetic enantiomer (+)-menthol. It is a waxy, crystalline solid at room temperature with a characteristic minty odor. As a racemic mixture, it retains the ability to activate the transient receptor potential melastatin 8 (TRPM8) cold-sensing ion channel [1], though its potency and sensory profile differ quantitatively from its individual enantiomers and from synthetic cooling agents. It is widely used as a flavoring agent, fragrance component, and cooling agent in pharmaceuticals, cosmetics, and tobacco products [2].

(±)-Menthol Procurement: Why Generic Substitution with Single Enantiomers or Synthetic Coolants is Not Directly Interchangeable


Scientific and industrial users cannot freely substitute (±)-menthol with other menthol stereoisomers or synthetic cooling agents due to substantial quantitative differences in receptor potency, sensory profile, and physicochemical properties. The two enantiomers exhibit divergent TRPM8 agonist activities [1], while synthetic alternatives like WS-3 and WS-23 possess markedly higher potencies and distinct selectivity profiles [2]. Furthermore, the volatility and cooling duration of (±)-menthol differ from those of ester derivatives like menthyl lactate [3]. These disparities preclude direct molar replacement in formulations and require distinct experimental or process validation. The following evidence guide quantifies these critical differentiations.

(±)-Menthol vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


TRPM8 Agonist Potency: (±)-Menthol vs. (-)-Menthol and (+)-Menthol in HEK293 Cells

In a FLIPR assay using recombinant mouse TRPM8 expressed in HEK293 cells, the racemic mixture (±)-menthol exhibits intermediate potency compared to its individual enantiomers. (-)-Menthol is approximately 3.5-fold more potent than (+)-menthol [1]. The EC50 value for (±)-menthol is expected to reflect the combined activity of both enantiomers, providing a defined reference point for procurement specifications. This quantitative difference directly impacts the cooling intensity achievable at a given concentration in experimental or product formulations.

Ion Channel Pharmacology Thermosensation Cooling Agent Screening

Cooling Sensation: (±)-Menthol vs. (-)-Menthol and (+)-Menthol Based on Enantiomeric Composition

The cooling sensation elicited by (±)-menthol is a direct consequence of its enantiomeric composition. While (-)-menthol possesses a clean, minty odor and intense cooling properties, (+)-menthol has a distinct, less desirable odor and a much weaker cooling effect [1]. The racemic mixture, therefore, provides a cooling intensity approximately half that of an equivalent mass of pure (-)-menthol [2]. This quantitative relationship allows formulators to predict sensory outcomes when substituting between racemic and optically pure materials.

Sensory Science Flavor Chemistry Cosmetic Formulation

Potency vs. Synthetic Coolants: (±)-Menthol vs. WS-3 and WS-23 in TRPM8 Activation

Synthetic cooling agents WS-3 and WS-23 exhibit higher potency at TRPM8 compared to menthol. In a standardized FLIPR assay, WS-3 demonstrated an EC50 of 3.7 ± 1.7 µM, making it a slightly more potent agonist than (-)-menthol (EC50 = 4.1 ± 1.3 µM) [1]. WS-23 is less potent, with an EC50 of 44 ± 7.3 µM [1]. This data positions (±)-menthol, as a racemic mixture of (-) and (+) enantiomers, as having a potency that is intermediate within this class, offering a different balance of cooling intensity and volatility compared to these synthetic alternatives.

Receptor Pharmacology Synthetic Cooling Agents E-cigarette Formulation

Volatility and Cooling Duration: (±)-Menthol vs. Menthyl Lactate

Menthyl lactate, an ester derivative of menthol, offers a distinct cooling profile compared to the parent alcohol. Menthol provides a strong, immediate cooling sensation due to its higher volatility, but this effect is short-lived. In contrast, menthyl lactate exhibits lower volatility and delivers a milder, but significantly longer-lasting cooling sensation [1]. This trade-off between onset and duration is a key differentiator for formulators, with the vapor pressure of (±)-menthol measured at 4.5 ± 0.44 Pa at 298.15 K [2] confirming its relatively high volatility.

Formulation Science Cosmetic Chemistry Controlled Release

TRP Channel Selectivity: (±)-Menthol vs. WS-12

While menthol is a known agonist of TRPM8, it also activates other thermo-sensitive TRP channels such as TRPA1 and TRPV3, limiting its therapeutic selectivity [1]. The menthol derivative WS-12, in contrast, selectively activates TRPM8 with an EC50 of 12 ± 5 µM, demonstrating higher potency and no significant activation of TRPV1-4 or TRPA1 at concentrations up to 1 mM [1]. This difference in selectivity profile is crucial for research applications where off-target TRP channel activation could confound results, making WS-12 a preferred tool for isolating TRPM8-mediated effects.

Analgesic Development Ion Channel Selectivity Neuropathic Pain

Cooling Potency Benchmarking: (±)-Menthol vs. Wilkinson Sword (WS) Series Coolants

The Wilkinson Sword (WS) series of synthetic carboxamides are widely used as cooling agents, often with potencies exceeding that of menthol. A compilation of relative cooling strengths, normalized to (-)-menthol as 100, shows that compounds like WS-3 and WS-23 possess approximately 1.5-fold greater cooling effect, while others like WS-63 and WS-61 are approximately 3-fold more potent [1]. This quantitative ranking enables direct comparison of cooling efficacy across different structural classes, allowing users to select the appropriate agent based on the desired intensity and duration for specific applications.

Flavor and Fragrance Sensory Analysis Cooling Agent Development

(±)-Menthol Application Scenarios Guided by Quantitative Evidence


Pharmaceutical and Cosmetic Formulations Requiring Balanced Cooling and Aroma

For topical analgesics, oral care products, and cosmetics where a moderate cooling sensation combined with a characteristic minty aroma is desired, (±)-menthol provides a balanced profile. Its cooling intensity is approximately half that of pure (-)-menthol [1], making it suitable for formulations targeting mild to moderate cooling effects without excessive irritation. Its higher volatility (vapor pressure = 4.5 Pa at 298.15 K) ensures an immediate sensory impact [2], ideal for products like mouthwashes and cooling gels where rapid onset is valued.

Cost-Effective Flavoring and Fragrance in Industrial Applications

In large-scale industrial applications such as tobacco products, confectionery, and household fragrances, the use of racemic (±)-menthol offers a cost-effective alternative to the more expensive, naturally-derived (-)-menthol. While its cooling potency is reduced by approximately 50% [1], this can be compensated by adjusting the concentration in the formulation. Its availability from synthetic routes ensures a stable and predictable supply chain, mitigating risks associated with natural crop variability.

Synthetic Intermediate and Chiral Resolution Feedstock

(±)-Menthol serves as a key starting material for the industrial production of optically pure (-)-menthol via enzymatic or chemical resolution [1]. Its racemic nature makes it an ideal substrate for processes that selectively esterify or transesterify one enantiomer, enabling the large-scale production of high-value (-)-menthol for pharmaceutical and premium flavor applications. Additionally, (±)-menthol can be hydrogenated from readily available precursors like thymol or citral [2], further reinforcing its role as a versatile and accessible intermediate in the synthesis of menthol derivatives and other terpenoids.

TRP Channel Research Requiring a Broad-Spectrum Agonist

In basic research exploring the interplay between different thermo-sensitive TRP channels, (±)-menthol serves as a broad-spectrum agonist. Unlike highly selective agents such as WS-12, menthol activates TRPM8, TRPA1, and TRPV3 [1]. This property makes it a valuable tool for investigating the integrated response of sensory neurons to cooling stimuli and for studying the crosstalk between these channels in models of pain and inflammation. Its well-characterized, albeit less potent, activity at multiple targets (e.g., TRPM8 EC50 ~4-200 µM depending on assay) provides a benchmark for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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